

"dielectric constant of Perfluoro-1,3-dimethylcyclohexane"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Perfluoro-1,3-dimethylcyclohexane**

Cat. No.: **B1679598**

[Get Quote](#)

An In-depth Technical Guide to the Dielectric Constant of **Perfluoro-1,3-dimethylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-1,3-dimethylcyclohexane, a fully fluorinated cyclic hydrocarbon, is a prominent member of the perfluorocarbon family, valued for its exceptional chemical inertness, thermal stability, and unique physical properties.^[1] Its application as a dielectric fluid in high-performance electronics and as a heat transfer agent necessitates a thorough understanding of its electrical insulating characteristics, primarily governed by its dielectric constant.^[2] This guide provides a comprehensive analysis of the dielectric constant of **Perfluoro-1,3-dimethylcyclohexane** (also known by its trade name, Flutec PP3). It synthesizes theoretical estimations derived from fundamental principles with a detailed, field-proven experimental protocol for its precise measurement. This document is structured to provide researchers and engineers with both the foundational knowledge and the practical methodology required to confidently utilize and characterize this advanced dielectric fluid.

Introduction to Perfluoro-1,3-dimethylcyclohexane

Perfluoro-1,3-dimethylcyclohexane (CAS No. 335-27-3) is a perfluorocarbon liquid derived from the hydrocarbon 1,3-dimethylcyclohexane by replacing all hydrogen atoms with fluorine atoms.^[3] This complete fluorination results in a molecule, C_8F_{16} , with exceptionally strong

carbon-fluorine bonds and a high molecular weight of 400.06 g/mol .[\[4\]](#)[\[5\]](#) The consequence of this molecular structure is a suite of remarkable properties:

- Chemical and Biological Inertness: The C-F bond is one of the strongest in organic chemistry, rendering the molecule highly resistant to chemical attack and biologically inert.[\[6\]](#)
- Thermal Stability: It is thermally stable to over 400 °C, making it suitable for demanding, high-temperature applications.[\[1\]](#)
- Low Intermolecular Forces: Despite its high density, the low polarizability of the fluorine atoms results in weak van der Waals forces.[\[7\]](#) This leads to low viscosity, low surface tension, and a high capacity for dissolving gases.[\[1\]](#)[\[6\]](#)
- Hydrophobicity and Lipophobicity: The unique electronic properties of fluorine make perfluorocarbons immiscible with both water and most organic solvents, a characteristic often referred to as being "flourous".[\[7\]](#)[\[8\]](#)

These properties make **Perfluoro-1,3-dimethylcyclohexane** an ideal candidate for specialized applications, including as a heat transfer agent, a perfluorocarbon tracer, and, most notably, as a dielectric fluid for cooling and insulating high-voltage electronic components.[\[1\]](#)[\[2\]](#) In such applications, the dielectric constant (relative permittivity) is a critical parameter, as it quantifies the material's ability to store electrical energy in an electric field and insulate against electrical discharge.[\[9\]](#)

Physicochemical and Dielectric Properties

A summary of the key physicochemical properties of **Perfluoro-1,3-dimethylcyclohexane** is presented in Table 1. This data provides the necessary context for understanding its behavior as a dielectric medium.

Table 1: Physicochemical Properties of **Perfluoro-1,3-dimethylcyclohexane**

Property	Value	Source(s)
Chemical Formula	C₈F₁₆	[4]
CAS Number	335-27-3	[4]
Molar Mass	400.06 g/mol	[5]
Appearance	Clear, colorless liquid	[1]
Density (at 25 °C)	1.828 g/mL	[5] [10]
Boiling Point	101-102 °C	[5] [10]
Melting Point	-55 °C to -70 °C	[1] [5]
Refractive Index (n ²⁰ /D)	1.2895 - 1.3	[5] [11]
Viscosity (at 25 °C)	1.919 mPa·s	[11]

| Vapor Density | 14 (vs. air) |[\[5\]](#) |

Dielectric Constant (Relative Permittivity, ϵ_r)

Direct experimental values for the static dielectric constant of **Perfluoro-1,3-dimethylcyclohexane** are not readily available in public literature. However, for non-polar liquids, the dielectric constant is closely related to the refractive index. Perfluorocarbons, due to the symmetrical distribution of the highly electronegative fluorine atoms, are non-polar molecules with very low polarizability.[\[6\]](#)[\[8\]](#) This class of compounds consistently exhibits low dielectric constants.[\[8\]](#) For instance, the dielectric constants for similar linear perfluoroalkanes are:

- Perfluorohexane (C₆F₁₄): 1.57[\[12\]](#)
- Perfluoro-n-heptane (C₇F₁₆): 1.76[\[12\]](#)
- Perfluoro-n-octane (C₈F₁₈): 1.81[\[12\]](#)

Based on this trend, the dielectric constant for **Perfluoro-1,3-dimethylcyclohexane** is expected to be in the range of 1.8 to 1.9.

A reliable estimation can be derived from the refractive index using Maxwell's relation ($\epsilon_r \approx n^2$), which is a consequence of the Clausius-Mossotti relation for non-polar materials at optical frequencies. Using the known refractive index ($n \approx 1.2895$):

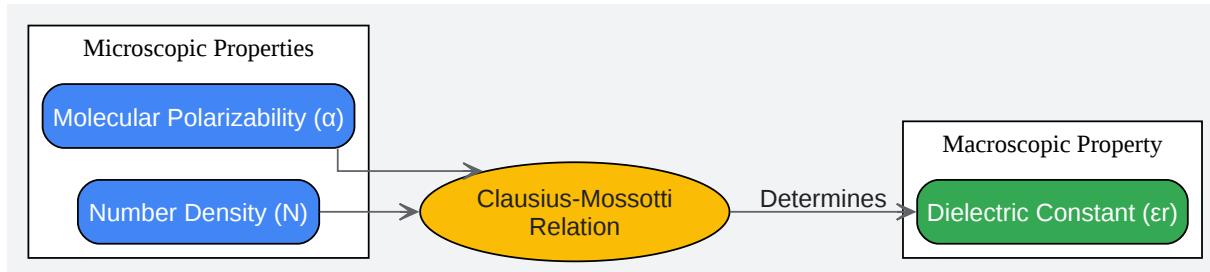
$$\epsilon_r \approx (1.2895)^2 \approx 1.66$$

This calculated value provides a strong theoretical estimate for the dielectric constant at high frequencies. The static (low-frequency) dielectric constant is expected to be slightly higher but still within the low permittivity range characteristic of perfluorocarbons.

Theoretical Framework: The Clausius-Mossotti Relation

The connection between the macroscopic dielectric constant and the microscopic properties of a material is described by the Clausius-Mossotti relation.[\[13\]](#) This equation provides the theoretical foundation for understanding why non-polar liquids like **Perfluoro-1,3-dimethylcyclohexane** have low dielectric constants. It relates the relative permittivity (ϵ_r) to the molecular polarizability (α), which is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

The Clausius-Mossotti equation is expressed as:


$$(\epsilon_r - 1) / (\epsilon_r + 2) = (N\alpha) / (3\epsilon_0)$$

Where:

- ϵ_r is the relative permittivity (dielectric constant)
- N is the number density of the molecules (molecules per unit volume)
- α is the molecular polarizability
- ϵ_0 is the permittivity of free space ($8.854 \times 10^{-12} \text{ F/m}$)

Causality Explanation: Molecules with low polarizability (α), such as perfluorocarbons, resist distortion by an electric field. According to the Clausius-Mossotti relation, this low microscopic polarizability directly results in a low macroscopic dielectric constant (ϵ_r). This relationship is

fundamental to materials science and explains the excellent insulating properties of fluorinated compounds.

[Click to download full resolution via product page](#)

Caption: Relationship between microscopic molecular properties and the macroscopic dielectric constant via the Clausius-Mossotti relation.

Experimental Determination of the Dielectric Constant

To obtain a precise value for the dielectric constant, direct measurement is required. The parallel plate capacitor method is a standard and reliable technique for characterizing liquid dielectrics.[\[14\]](#)

Principle of Measurement

The principle is based on measuring the capacitance of a test cell with and without the liquid sample. The dielectric constant (K or ϵ_r) is the ratio of the capacitance with the liquid as the dielectric (C_s) to the capacitance with a vacuum (or air, as a close approximation) as the dielectric (C_v).[\[15\]](#)

$$K = C_s / C_v$$

An LCR meter or impedance analyzer is used to accurately measure the capacitance at a specified frequency.

Required Equipment and Materials

- LCR Meter or Impedance Analyzer: Capable of measuring capacitance with high precision (e.g., Keysight E4980A, IET Labs 7600).
- Dielectric Test Fixture for Liquids: A two-terminal or three-terminal cell with parallel plate electrodes of a known geometry (e.g., Keysight 16452A or similar). The three-terminal configuration is preferred to minimize fringing field effects.
- **Perfluoro-1,3-dimethylcyclohexane** Sample: Technical grade or higher, ensuring low moisture and particulate content.[\[5\]](#)
- Reference Liquid: A non-polar solvent with a well-documented dielectric constant for calibration (e.g., cyclohexane, $\epsilon_r = 2.02$).
- Temperature Control System: A circulating bath or environmental chamber to maintain a stable temperature (e.g., 25.0 ± 0.1 °C).
- Calibrated Micrometer: For measuring electrode spacing if not fixed.
- Standard Laboratory Glassware and Cleaning Solvents: (e.g., acetone, isopropanol) for cleaning the test cell.

Experimental Workflow

The following protocol ensures a self-validating and trustworthy measurement by incorporating calibration and control steps.

Step 1: Preparation and Cleaning of the Test Cell

- Rationale: Impurities, especially moisture and ionic contaminants, can significantly alter the measured capacitance and lead to erroneously high dielectric constant and loss tangent values.
- Procedure:
 - Disassemble the dielectric test cell.

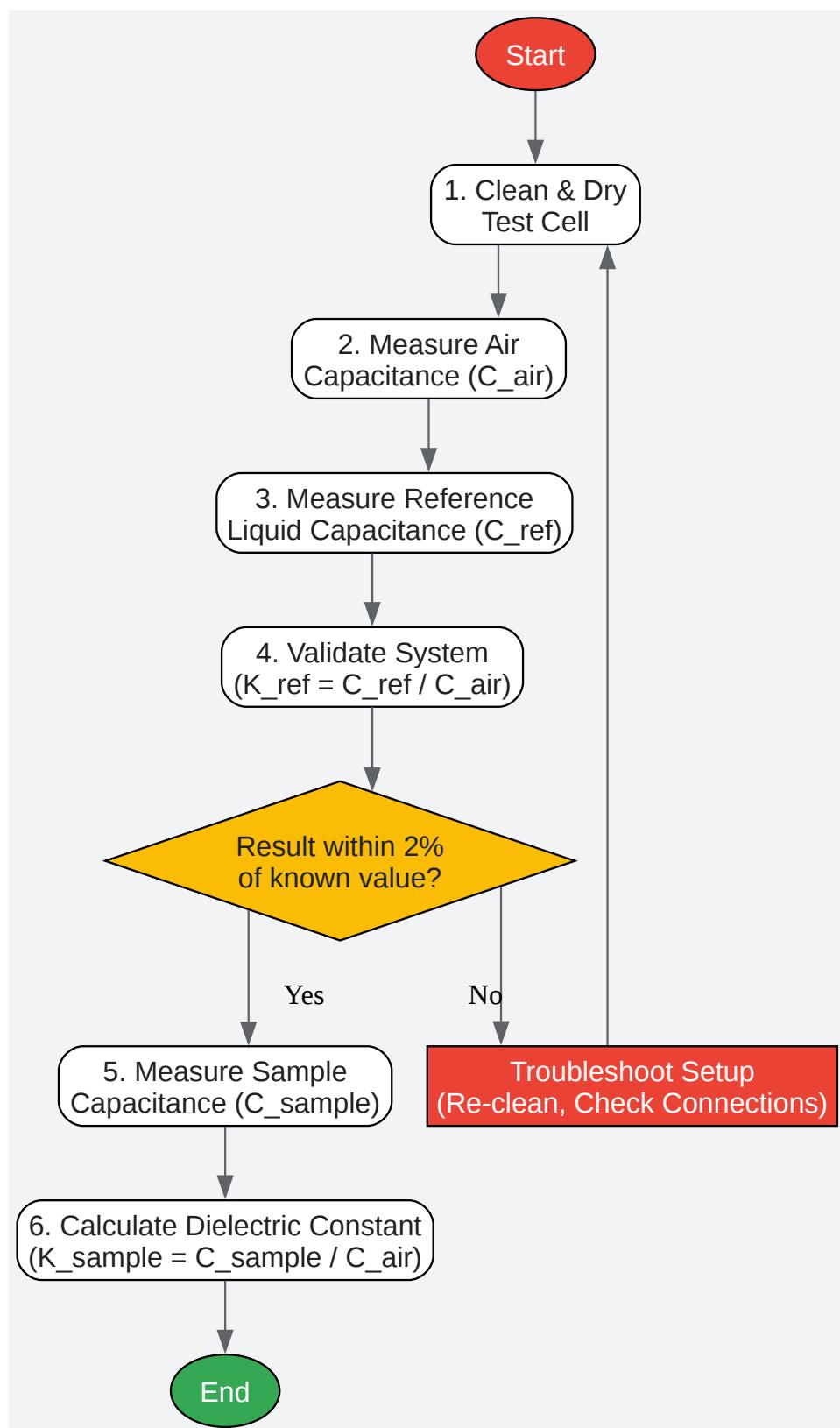
- Thoroughly clean the electrodes and cell components with acetone, followed by isopropanol, to remove organic residues and water.
- Dry the components completely in an oven at 110 °C for at least one hour and allow them to cool to room temperature in a desiccator.

Step 2: System Calibration (Air Capacitance Measurement)

- Rationale: This step determines the geometric capacitance (C_v) of the empty cell, which serves as the baseline for the measurement.
- Procedure:
 - Assemble the clean, dry test cell.
 - Connect the cell to the LCR meter.
 - Set the measurement frequency (e.g., 1 kHz, 10 kHz, or 100 kHz). Perfluorocarbons have very low dielectric loss, so the dielectric constant should be stable across this range.[\[1\]](#)
 - Perform an "OPEN" and "SHORT" circuit correction on the LCR meter as per the instrument's manual to nullify parasitic impedances from the test leads.
 - Measure the capacitance of the empty cell (C_{air}). Record this value. Since the dielectric constant of air (~1.0005) is very close to that of a vacuum, C_{air} is an excellent approximation of C_v.[\[16\]](#)

Step 3: Reference Liquid Measurement

- Rationale: Measuring a standard liquid verifies the accuracy of the setup and procedure before testing the sample.
- Procedure:
 - Fill the test cell with the reference liquid (e.g., cyclohexane).
 - Allow the system to reach thermal equilibrium at the target temperature (25.0 °C).


- Measure the capacitance (C_{ref}).
- Calculate the experimental dielectric constant: $K_{ref} = C_{ref} / C_{air}$.
- Compare the result to the known literature value. A deviation of <2% confirms the system is functioning correctly.

Step 4: Sample Measurement

- Rationale: This is the core measurement of the unknown dielectric constant.
- Procedure:
 - Empty and thoroughly clean and dry the test cell as in Step 1.
 - Fill the cell with the **Perfluoro-1,3-dimethylcyclohexane** sample.
 - Allow the system to reach thermal equilibrium at 25.0 °C.
 - Measure the capacitance of the sample-filled cell (C_{sample}).

Data Analysis and Calculation

- Calculate the Dielectric Constant: $K_{sample} = C_{sample} / C_{air}$
- Report the Result: The final report should include the measured dielectric constant, the measurement frequency, the temperature, and the estimated uncertainty based on the instrument's accuracy and the results from the reference liquid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the determination of the dielectric constant of a liquid using the parallel plate capacitor method.

Factors Influencing Dielectric Constant Measurement

- Temperature: For non-polar liquids, the dielectric constant generally decreases with increasing temperature due to the decrease in density (N). This effect is predictable and should be controlled for precise measurements.
- Frequency: The dielectric constant of non-polar liquids like **Perfluoro-1,3-dimethylcyclohexane** shows very little dependence on frequency until very high frequencies (GHz range) are reached.^[1] Measurements in the kHz to MHz range should yield consistent static values.
- Purity: The presence of polar impurities, particularly water, can significantly increase the measured dielectric constant. The low solubility of water in perfluorocarbons (~10 ppm) mitigates this risk, but using a dry sample is crucial for accuracy.^[1]

Conclusion

Perfluoro-1,3-dimethylcyclohexane is a high-performance fluid whose utility in advanced electrical and electronic applications is intrinsically linked to its excellent insulating properties. While direct published values are scarce, a strong theoretical and comparative basis places its dielectric constant in the low range of approximately 1.7 - 1.9. This value, stemming from its non-polar, perfluorinated structure as explained by the Clausius-Mossotti relation, can be precisely determined using standard capacitance measurement techniques. The detailed experimental protocol provided in this guide offers a robust and verifiable method for researchers and engineers to accurately characterize this critical material property, ensuring reliability and performance in its demanding applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. f2chemicals.com [f2chemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Perfluoro-1,3-dimethylcyclohexane - Wikipedia [en.wikipedia.org]
- 4. Perfluoro-1,3-dimethylcyclohexane [webbook.nist.gov]
- 5. 全氟-1,3-二甲基环己烷 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 7. Perfluorocarbons in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. PERFLUORO-1,3-DIMETHYLCYCLOHEXANE | 335-27-3 [chemicalbook.com]
- 11. f2chemicals.com [f2chemicals.com]
- 12. Dielectric constants and refractive index [stenutz.eu]
- 13. fuw.edu.pl [fuw.edu.pl]
- 14. youtube.com [youtube.com]
- 15. rfcafe.com [rfcafe.com]
- 16. ietlabs.com [ietlabs.com]
- To cite this document: BenchChem. ["dielectric constant of Perfluoro-1,3-dimethylcyclohexane"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679598#dielectric-constant-of-perfluoro-1-3-dimethylcyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com